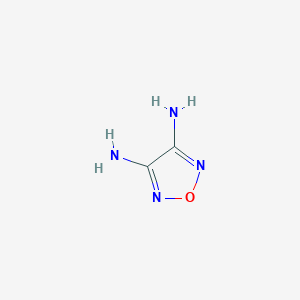

3,4-Diaminofurazan

Overview

Description

Synthesis Analysis

The synthesis of 3,4-Diaminofurazan has been approached through various methods, including green synthesis and gram-grade synthesis processes. These methods typically start with dicyanopropane as the initial material, undergoing several steps, such as nitrosation, ring closure, and condensation reactions, to achieve high yields and purity levels. The optimization of synthesis conditions, like reaction temperature and time, plays a crucial role in maximizing product yield and purity (Zhang Fu-chen, 2010); (Li Jin-shan, 2006).

Molecular Structure Analysis

Characterization of 3,4-Diaminofurazan's molecular structure has been conducted using various analytical techniques such as IR, MS, 1H-NMR, and 13C-NMR. These analyses confirm the molecular structure and provide insights into the compound's energetic properties. The study of molecular and crystal structures through X-ray and quantum chemical data reveals significant insights into the compound's density and stability, crucial for energetic material applications (K. Suponitsky et al., 2009).

Chemical Reactions and Properties

3,4-Diaminofurazan undergoes various chemical reactions, leading to the formation of different compounds with potential applications in energetic materials. Reactions with carbonyl compounds, isothiocyanates, and through oxidative macrocyclocondensation have been explored, highlighting the compound's versatility in synthesizing novel materials (I. S. Vasilchenko et al., 1986); (V. Dorokhov et al., 1992).

Physical Properties Analysis

The physical properties of 3,4-Diaminofurazan, such as melting point, density, and thermal stability, are critical for its application in energetic materials. Studies have shown that the compound exhibits high density and good thermal stability, making it an attractive candidate for use in explosive formulations (R. L. Willer et al., 1992).

Chemical Properties Analysis

The chemical properties of 3,4-Diaminofurazan, including reactivity with various compounds and its role as a precursor in the synthesis of high-performance insensitive high explosives, have been thoroughly investigated. Its ability to undergo thermolysis and serve as a ballistic modifier in propellant formulations highlights its significance in the field of energetic materials (M. B. Talawar et al., 2006).

Scientific Research Applications

Synthesis of Angular Oxadiazolopyrazinodiazepine : It is used in the synthesis of angular [1,2,5]Oxadiazolo[3,4-b]pyrazino-[1′,2′: 1,2]pyrrolo[2,3-e][1,4]diazepine (Chervyakov & Maslivets, 2018).

Synthesis of Mono and Bisfurazanopiperazines : It is used in creating mono and bisfurazanopiperazines (Singh, Bhasin, & Srivastava, 2017).

One-Pot Synthesis of Nitro-Triazepine : It aids in the one-pot synthesis of 4,6,8-trinitro-4,5,7,8-tetrahydro-6H-furazano[3,4-f]-1,3,5-triazepine in ionic liquids (Sheremetev et al., 2010).

Oxidative Cyclocondensation of Diamines : It is used for the oxidative cyclocondensation of diamines, leading to the syntheses of macrocyclic polydiazenofurazans (Batog et al., 1996).

Synthesis of Novel Thiadiazoles : It is used with isothiocyanates to synthesize novel 1,2,4-thiadiazole compounds (Dorokhov et al., 1992).

Reactions with Carbonyl Compounds : 3,4-diaminofurazan reacts with formic acid to form a polymeric compound and forms monoazomethine with salicylaldehyde, but bis (azomethine) complex with divalent nickel (Vasil’chenko et al., 1986).

Ameliorating Neuromuscular Disorders : It effectively ameliorates neuromuscular and autonomic nervous system disorders in patients with the Lambert-Eaton syndrome (Lundh, Nilsson, & Rosén, 1984).

Potential as an Explosive : 3,4-di(nitramino)furazan has potential as a powerful explosive (Tang et al., 2015).

Blocking Potassium Channels : It selectively blocks potassium channels in squid axon membranes (Kirsch & Narahashi, 1978).

NMR Analysis of Diaminoazoxyfurazan : An extensive NMR analysis of 3,3',4,4'-diaminoazoxyfurazan (DAAF), a compound obtained by oxidation of 3,4-diaminofurazan, has been presented (Szala & Lewandowski, 2016).

High-Performance Energetic Salts : It can be converted into high-performance energetic salts (Huang et al., 2016).

Safety And Hazards

properties

IUPAC Name |

1,2,5-oxadiazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJVSUCUNFXIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336977 | |

| Record name | 3,4-Diaminofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diaminofurazan | |

CAS RN |

17220-38-1 | |

| Record name | 3,4-Diaminofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-oxadiazole-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

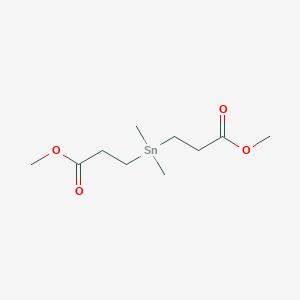

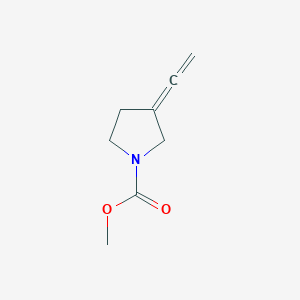

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

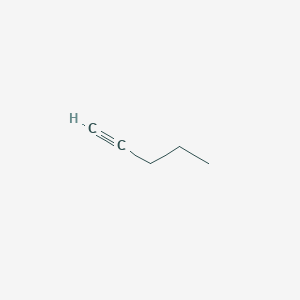

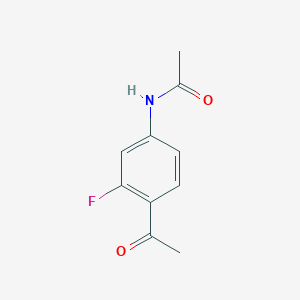

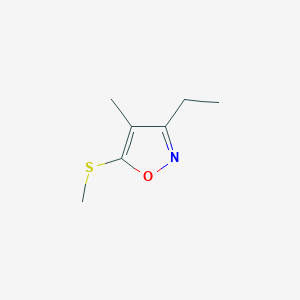

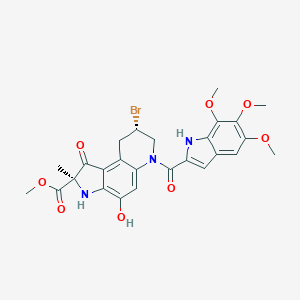

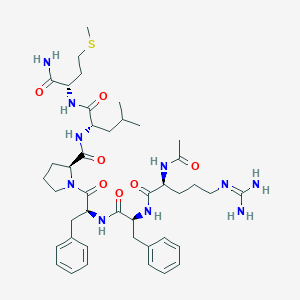

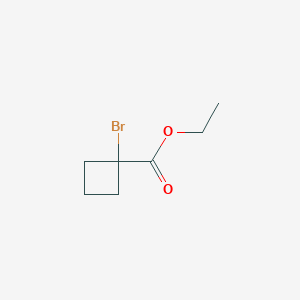

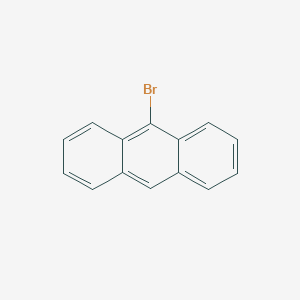

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)

![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)